molecular formula C23H28N6O3 B12765895 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-l-(4-nitrophenyl)- CAS No. 104416-63-9

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-l-(4-nitrophenyl)-

Cat. No.: B12765895
CAS No.: 104416-63-9
M. Wt: 436.5 g/mol
InChI Key: QMLVCHXAXLMGQH-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-l-(4-nitrophenyl)- is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-l-(4-nitrophenyl)- typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and piperazinyl groups.

    Reduction: Reduction reactions could target the nitrophenyl group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the pyridinyl and piperazinyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrazolones are known for their anti-inflammatory and analgesic properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, derivatives of pyrazolones have been used as drugs. This compound might be explored for its potential pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, pyrazolones exert their effects by inhibiting enzymes or interacting with receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone with analgesic and antipyretic effects.

Uniqueness

What sets 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-l-(4-nitrophenyl)- apart is its complex structure, which may confer unique biological activities and chemical reactivity compared to other pyrazolones.

Properties

CAS No.

104416-63-9

Molecular Formula

C23H28N6O3

Molecular Weight

436.5 g/mol

IUPAC Name

5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C23H28N6O3/c1-18-8-9-24-22(16-18)26-14-12-25(13-15-26)10-3-11-27-23(30)17-19(2)28(27)20-4-6-21(7-5-20)29(31)32/h4-9,16-17H,3,10-15H2,1-2H3

InChI Key

QMLVCHXAXLMGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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